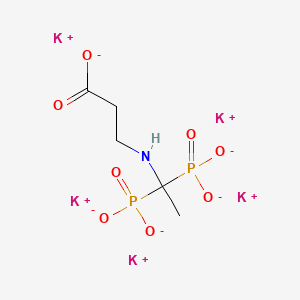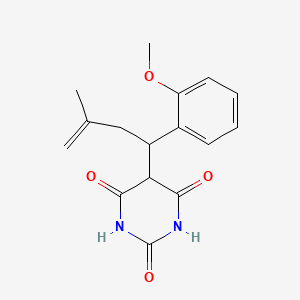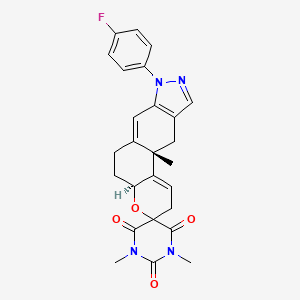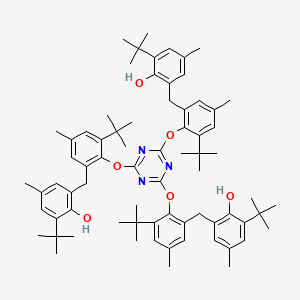
Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) is a complex organic compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 2,4,6-tri-substituted-1,3,5-triazines, including Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-), typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding nucleophile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under appropriate conditions.
Reduction: The triazine core can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenol groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymer photostabilizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) involves its interaction with specific molecular targets and pathways. The phenol groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The triazine core may also interact with nucleic acids, affecting gene expression and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) can be compared with other similar compounds, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity
Properties
CAS No. |
40703-84-2 |
|---|---|
Molecular Formula |
C72H93N3O6 |
Molecular Weight |
1096.5 g/mol |
IUPAC Name |
2-[[2-[[4,6-bis[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenoxy]-1,3,5-triazin-2-yl]oxy]-3-tert-butyl-5-methylphenyl]methyl]-6-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C72H93N3O6/c1-40-25-46(58(76)52(31-40)67(7,8)9)37-49-28-43(4)34-55(70(16,17)18)61(49)79-64-73-65(80-62-50(29-44(5)35-56(62)71(19,20)21)38-47-26-41(2)32-53(59(47)77)68(10,11)12)75-66(74-64)81-63-51(30-45(6)36-57(63)72(22,23)24)39-48-27-42(3)33-54(60(48)78)69(13,14)15/h25-36,76-78H,37-39H2,1-24H3 |
InChI Key |
OOCWAVBPKVUDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OC3=NC(=NC(=N3)OC4=C(C=C(C=C4C(C)(C)C)C)CC5=C(C(=CC(=C5)C)C(C)(C)C)O)OC6=C(C=C(C=C6C(C)(C)C)C)CC7=C(C(=CC(=C7)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


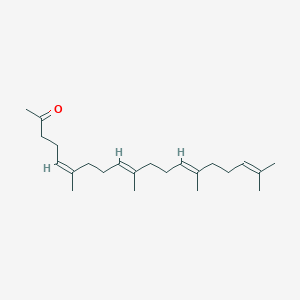
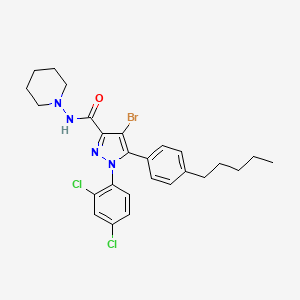
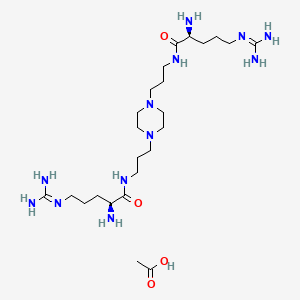
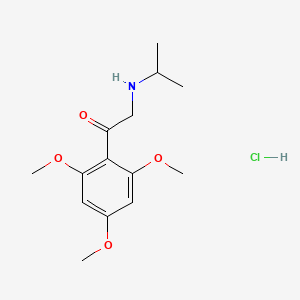
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
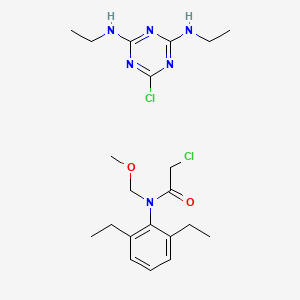
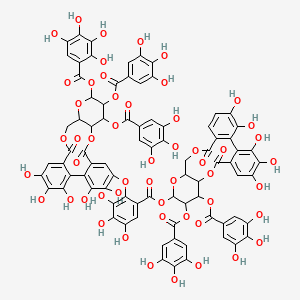

![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)
